An In-depth Technical Guide to 8-Fluoro-5-nitroquinoline: Chemical Properties and Structure
An In-depth Technical Guide to 8-Fluoro-5-nitroquinoline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 8-Fluoro-5-nitroquinoline, a substituted quinoline derivative of interest in medicinal chemistry and materials science. Due to its unique combination of a fluorine atom and a nitro group on the quinoline scaffold, this compound presents potential for further investigation in drug discovery and as a building block in organic synthesis.
Core Chemical Properties
8-Fluoro-5-nitroquinoline is a solid organic compound with the molecular formula C₉H₅FN₂O₂.[1][2][3][4] Its structure incorporates a bicyclic aromatic system with a fluorine substituent at position 8 and a nitro group at position 5. These functional groups are expected to significantly influence its chemical reactivity, electronic properties, and biological activity.
Physicochemical and Spectroscopic Data
The known and predicted physicochemical properties of 8-Fluoro-5-nitroquinoline are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₅FN₂O₂ | [1][2][3][4] |
| Molecular Weight | 192.15 g/mol | [1][2] |
| CAS Number | 94832-39-0 | [1][2] |
| Predicted Melting Point | 106.28 °C | [2] |
| Predicted Boiling Point | ~329.7 °C at 760 mmHg | [2] |
| Predicted XlogP | 2.5 | [1] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Predicted to be poorly soluble in water, with higher solubility in polar aprotic solvents like DMSO and DMF.[5] |
Structural Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 8-fluoro-5-nitroquinoline | [1] |
| SMILES | C1=CC2=C(C=CC(=C2N=C1)F)--INVALID-LINK--[O-] | [1][6] |
| InChI | InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H | [1][2][6] |
| InChIKey | WOSYAMNMWPZLGF-UHFFFAOYSA-N | [1][6] |
Chemical Structure and Reactivity
The chemical structure of 8-Fluoro-5-nitroquinoline is characterized by the quinoline bicyclic system. The electron-withdrawing nature of the nitro group at the 5-position and the fluorine atom at the 8-position deactivates the aromatic rings towards electrophilic substitution. Conversely, these substitutions make the quinoline ring more susceptible to nucleophilic attack. The nitro group can also be a site for reduction to an amino group, opening pathways for further derivatization.
Experimental Protocols
Proposed Synthesis: Nitration of 8-Fluoroquinoline
A plausible synthetic route to 8-Fluoro-5-nitroquinoline involves the regioselective nitration of 8-fluoroquinoline. The directing effects of the fluorine atom and the quinoline nitrogen would need to be carefully considered to optimize the yield of the desired 5-nitro isomer.
Reaction Scheme:
Caption: Proposed synthesis of 8-Fluoro-5-nitroquinoline.
Detailed Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 8-fluoroquinoline (1 equivalent) in concentrated sulfuric acid.
-
Cooling: Cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the cooled solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Purification: Filter the solid precipitate, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Proposed Purity Validation Workflow
A standard workflow for confirming the purity and identity of the synthesized 8-Fluoro-5-nitroquinoline would involve a combination of chromatographic and spectroscopic techniques.
Caption: Workflow for synthesis and purity validation.
High-Performance Liquid Chromatography (HPLC):
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Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.
High-Resolution Mass Spectrometry (HRMS):
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Ionization Mode: Positive or negative ESI.
-
Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of 8-Fluoro-5-nitroquinoline is currently limited. However, based on the activities of structurally related compounds, its potential as an antimicrobial and anticancer agent can be hypothesized.
Fluoroquinolones are a well-established class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV.[7] Nitroaromatic compounds, including other nitroquinolines, are also known for their broad-spectrum antimicrobial effects.[8] The combination of a fluoro group and a nitro group in 8-Fluoro-5-nitroquinoline suggests that it may exhibit potent antimicrobial properties.
Furthermore, several nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[8] The proposed mechanism for some of these compounds involves the induction of oxidative stress and the inhibition of crucial cellular enzymes.[8]
Proposed Anticancer Mechanism of Action
Based on related nitroquinoline compounds, a potential mechanism of action for 8-Fluoro-5-nitroquinoline as an anticancer agent could involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Caption: Proposed anticancer mechanism of action.
Safety and Handling
8-Fluoro-5-nitroquinoline is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Quinoline, 8-fluoro-5-nitro- | C9H5FN2O2 | CID 154498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. 8-fluoro-5-nitroquinoline,(CAS# 94832-39-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. 8-Fluoro-5-nitroquinoline - CAS:94832-39-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - 8-fluoro-5-nitroquinoline (C9H5FN2O2) [pubchemlite.lcsb.uni.lu]
- 7. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
